molecular formula C3H6O3 B1198297 L-glyceraldehyde CAS No. 497-09-6

L-glyceraldehyde

Cat. No. B1198297
CAS RN: 497-09-6
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-GSVOUGTGSA-N
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Description

L-glyceraldehyde, also known as 2,3-dihydroxypropanal, is a triose monosaccharide with the chemical formula C3H6O3 . It is the simplest of all common aldoses and is a sweet, colorless, crystalline solid . It is an intermediate compound in carbohydrate metabolism .


Synthesis Analysis

L-glyceraldehyde can be synthesized by the mild oxidation of glycerol . This process involves the use of hydrogen peroxide and a ferrous salt as a catalyst .


Molecular Structure Analysis

L-glyceraldehyde has one chiral center, which results in two different enantiomers with opposite optical rotation . Its chemical structure is CH2OH–CH2OH–CHO .


Chemical Reactions Analysis

L-glyceraldehyde plays a significant role in various biochemical reactions. It is involved in sugar metabolism, such as in the Benson–Calvin cycle of photosynthesis and in glycolysis .


Physical And Chemical Properties Analysis

L-glyceraldehyde has a molar mass of 90.078 g/mol and a density of 1.455 g/cm3 . It has a melting point of 145 °C and a boiling point of 140 to 150 °C at 0.8 mmHg .

Scientific Research Applications

Neuroblastoma Treatment

L-glyceraldehyde has been studied for its potential in treating neuroblastoma, a cancer that arises from immature nerve cells and affects mostly infants and children. Research indicates that L-glyceraldehyde can inhibit neuroblastoma cell growth through a multi-modal mechanism. This involves inducing oxidative stress and inhibiting nucleotide biosynthesis, leading to the arrest of proliferation and induction of cell death .

Metabolic Pathway Analysis

L-glyceraldehyde plays a role in the metabolic pathways of cells, particularly in glycolysis. It serves as a substrate for various enzymatic reactions and can be used to study the metabolic fluxes within cells. This application is crucial for understanding cellular metabolism and the effects of metabolic inhibitors on cancer cells .

Proteomics and Metabolomics

In proteomics and metabolomics, L-glyceraldehyde is used to investigate the changes in protein expression and metabolite concentrations, respectively. By treating cells with L-glyceraldehyde, researchers can observe the alterations in cellular processes and identify potential biomarkers for diseases .

Oxidative Stress Research

L-glyceraldehyde’s ability to induce oxidative stress makes it a valuable tool for studying the effects of reactive oxygen species (ROS) on cells. This research can lead to a better understanding of how oxidative stress contributes to diseases like cancer and neurodegenerative disorders .

Nucleotide Biosynthesis Studies

The inhibition of nucleotide biosynthesis by L-glyceraldehyde provides insights into the synthesis of DNA and RNA precursors. This is particularly relevant in the context of rapidly dividing cells, such as cancer cells, where nucleotide availability is critical for proliferation .

Antioxidant Therapy Evaluation

L-glyceraldehyde’s interaction with antioxidants, such as N-acetyl-cysteine, can be studied to evaluate the efficacy of antioxidant therapies. This research can help in developing treatments that mitigate the harmful effects of oxidative stress in various diseases .

Mechanism of Action

Target of Action

L-Glyceraldehyde, a 3-carbon monosaccharide, primarily targets NAD(H)-dependent reactions . It is known to inhibit glycolysis, a metabolic pathway that is crucial for the energy production in cells .

Mode of Action

L-Glyceraldehyde interacts with its targets by inducing significant changes in the metabolic profile of cells . It promotes oxidative stress and hinders nucleotide biosynthesis . This compound is a potent inhibitor of glycolysis due to its proposed targeting of NAD(H)-dependent reactions .

Biochemical Pathways

L-Glyceraldehyde affects the glycolytic pathway and nucleotide biosynthesis . It disrupts the flow of carbon through glycolytic intermediates, leading to a significant inhibition of glycolysis . Furthermore, it significantly inhibits nucleotide biosynthesis in cells .

Pharmacokinetics

It is known that the compound’s effects on metabolic profiles and nucleotide biosynthesis can be partially relieved with the co-application of the antioxidant n-acetyl-cysteine . This suggests that the bioavailability and efficacy of L-Glyceraldehyde may be influenced by other compounds present in the system.

Result of Action

The action of L-Glyceraldehyde results in growth inhibition and apoptosis in cells . It induces a redox crisis in cells, disrupting the fragile homeostatic environment inherent to the cells . This leads to significant changes in the metabolic profile of cells and promotes cell death .

Action Environment

The action of L-Glyceraldehyde is influenced by the cellular environment. The presence of antioxidants like N-acetyl-cysteine can partially relieve the metabolic inhibition caused by L-Glyceraldehyde . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds in the system.

Safety and Hazards

If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Future Directions

L-glyceraldehyde has been found to inhibit the growth of neuroblastoma cells, indicating potential future directions in cancer research . Additionally, its role in the biochemistry of extremophiles and its prebiotic origin on the early Earth suggest its significance in the evolution of life .

properties

IUPAC Name

(2S)-2,3-dihydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-glyceraldehyde

CAS RN

497-09-6
Record name (-)-Glyceraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceraldehyde, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(-)-glyceraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERALDEHYDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI7U82BL5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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